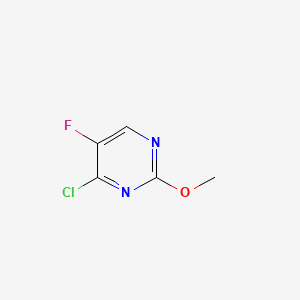

4-Chloro-5-fluoro-2-methoxypyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Modern Drug Discovery and Development

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. google.com Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, provides a biological rationale for its widespread use in drug design. This structural similarity allows pyrimidine-based drugs to often interact effectively with a variety of biological targets, including enzymes and receptors, by mimicking endogenous molecules. ambeed.com

The versatility of the pyrimidine scaffold has led to its incorporation into a broad spectrum of therapeutic agents with diverse biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. google.comsimsonpharma.com The ability to readily modify the pyrimidine ring at multiple positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This adaptability is crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates, thereby enhancing their therapeutic potential. nih.gov The ever-expanding portfolio of FDA-approved drugs containing the pyrimidine motif is a testament to its enduring importance in the pharmaceutical sciences.

Strategic Role of Halogenation in Modulating Pyrimidine Bioactivity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyrimidine scaffold is a widely employed strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates. synhet.com Halogenation can profoundly influence a molecule's electronic and steric properties, leading to enhanced binding affinity for target proteins, improved metabolic stability, and altered membrane permeability. googleapis.com

Positioning of 4-Chloro-5-fluoro-2-methoxypyrimidine as a Key Research Scaffold

This compound is a heterocyclic compound that has emerged as a valuable research scaffold in medicinal chemistry. nih.gov Its structure is particularly noteworthy as it combines several key features that make it an attractive starting point for the synthesis of more complex molecules. The pyrimidine core provides a well-established framework for biological activity. The presence of both a chlorine and a fluorine atom offers distinct opportunities for modulating the compound's properties. The methoxy (B1213986) group at the 2-position further enhances its utility by influencing its solubility and providing an additional site for potential modification. nih.gov

This trifecta of functional groups—a reactive chlorine, a bioactivity-modulating fluorine, and a stabilizing methoxy group—positions this compound as a versatile intermediate for the synthesis of a wide range of derivatives. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of various amine, alcohol, and thiol-containing moieties. This reactivity is central to its use as a building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Chemical Properties and Synthesis

The utility of this compound as a research scaffold is underpinned by its distinct chemical properties and the synthetic routes available for its preparation.

| Property | Value |

| Molecular Formula | C₅H₄ClFN₂O |

| Molecular Weight | 162.55 g/mol |

| CAS Number | 1801-06-5 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in many organic solvents |

A plausible synthetic route to this compound can be conceptualized based on established pyrimidine chemistry. A common starting material for such syntheses is 5-fluorouracil (B62378). The synthesis could proceed via the following hypothetical steps:

Chlorination of 5-Fluorouracil: The initial step would likely involve the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Selective Methoxylation: The next step would involve the selective replacement of one of the chlorine atoms with a methoxy group. Due to the electronic effects of the fluorine atom, the chlorine at the 2-position is generally more reactive towards nucleophilic substitution than the chlorine at the 4-position. By carefully controlling the reaction conditions, such as temperature and the amount of sodium methoxide, it is possible to achieve selective methoxylation at the 2-position, yielding this compound.

This proposed synthetic pathway highlights the chemical tractability of this scaffold, making it an accessible and valuable tool for medicinal chemists.

Applications in Medicinal Chemistry Research

The strategic placement of reactive and modulating functional groups on the this compound scaffold makes it a highly sought-after intermediate in the synthesis of potential therapeutic agents. The chlorine atom at the 4-position serves as a versatile handle for introducing a wide array of chemical diversity.

For instance, in the development of kinase inhibitors, a common strategy involves the coupling of a heterocyclic core to a side chain that can interact with the hinge region of the kinase domain. The 4-chloro group of this compound is an ideal site for such a coupling reaction, typically a nucleophilic aromatic substitution with an appropriate amine-containing fragment. The fluorine atom at the 5-position can then serve to enhance the binding affinity and metabolic stability of the final compound.

While specific examples of marketed drugs derived directly from this scaffold are not yet prevalent, its use in the synthesis of research compounds is indicative of its potential. The following table illustrates the types of derivatives that can be readily synthesized from this compound and their potential therapeutic applications.

| Derivative Class | Synthetic Transformation | Potential Therapeutic Area |

| 4-Amino-5-fluoro-2-methoxypyrimidines | Nucleophilic substitution with amines | Kinase inhibitors (Oncology) |

| 4-Alkoxy-5-fluoro-2-methoxypyrimidines | Nucleophilic substitution with alcohols | Antiviral agents |

| 4-Thio-5-fluoro-2-methoxypyrimidines | Nucleophilic substitution with thiols | Anti-inflammatory agents |

The continued exploration of derivatives based on the this compound scaffold holds significant promise for the discovery of new and effective medicines.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-5-fluoro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXQCZHNMNMMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702220 | |

| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-06-5 | |

| Record name | 4-Chloro-5-fluoro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Methoxypyrimidine and Its Analogues

Established Synthetic Pathways to 4-Chloro-5-fluoro-2-methoxypyrimidine

Conventional methods for the synthesis of this compound are well-documented, primarily relying on the chemical transformation of readily available pyrimidine (B1678525) precursors.

Conventional Synthetic Approaches

The most common conventional route to this compound involves the chlorination of a corresponding hydroxypyrimidine. This transformation is a fundamental reaction in heterocyclic chemistry, enabling the introduction of a reactive chloro group that can be further manipulated to build more complex molecules. The efficiency of this approach is highly dependent on the choice of chlorinating agent and reaction conditions.

Derivatization from Pyrimidine Precursors (e.g., 2-methoxy-5-fluorouracil)

A widely employed precursor for the synthesis of this compound is 2-methoxy-5-fluorouracil. This starting material already possesses the desired methoxy (B1213986) and fluoro substituents at the 2- and 5-positions of the pyrimidine ring, respectively. The synthetic challenge lies in the selective conversion of the hydroxyl group at the 4-position to a chloro group.

A general procedure for this conversion involves dissolving 2-methoxy-5-fluorouracil in a suitable solvent, such as toluene, and treating it with a chlorinating agent in the presence of a base. One documented method utilizes trichlorophosphorus in the presence of triethylamine as a base. The reaction mixture is heated to facilitate the conversion, and after completion, the product is isolated through aqueous workup and purification, affording this compound in high yields, reportedly up to 95.0%.

| Precursor | Reagents | Solvent | Temperature | Yield |

| 2-methoxy-5-fluorouracil | Trichlorophosphorus, Triethylamine | Toluene | 50-80 °C | 95.0% |

Role of Chlorination Reagents (e.g., Phosphorus Oxychloride)

Phosphorus oxychloride (POCl₃) is a powerful and commonly used chlorinating agent for converting hydroxypyrimidines to their corresponding chloropyrimidines. The reaction proceeds through the activation of the hydroxyl group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion. The presence of a tertiary amine, such as N,N-dimethylaniline, is often employed to neutralize the hydrogen chloride gas generated during the reaction, driving the equilibrium towards the product.

The reaction mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The efficiency of the chlorination is influenced by factors such as the molar ratio of the reactants, reaction temperature, and reaction time. For instance, in the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil (B62378), optimal conditions were found to be a 1:10 molar ratio of 5-fluorouracil to phosphorus oxychloride, with a 1:1.5 molar ratio of 5-fluorouracil to N,N-dimethylaniline, at a reaction temperature of 114°C for 2 hours, resulting in a yield of 92.2% nih.gov. While this example illustrates the conditions for a related compound, similar principles apply to the chlorination of 2-methoxy-5-fluorouracil.

Advanced Synthetic Strategies for Functionalized Fluorinated Pyrimidines

To enhance reaction efficiency, reduce reaction times, and improve product yields, advanced synthetic strategies have been developed for the synthesis of functionalized fluorinated pyrimidines.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool in medicinal chemistry for its ability to rapidly and efficiently promote chemical reactions. This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating methods. sphinxsai.com

In the context of fluorinated pyrimidines, microwave-assisted synthesis can be applied to various reaction types, including nucleophilic aromatic substitution and cross-coupling reactions. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved under microwave irradiation, demonstrating the utility of this technology in functionalizing chloropyrimidines. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the principles can be applied to the conventional methods. The rapid and uniform heating provided by microwaves could potentially reduce the reaction time and improve the efficiency of the chlorination of 2-methoxy-5-fluorouracil.

A comparative study on the synthesis of 4,6-diarylpyrimidines highlighted that while conventional heating resulted in higher yields, microwave-assisted synthesis significantly reduced reaction times, offering a more time-efficient approach. researchgate.net

| Method | Reaction Time | Yield |

| Conventional Heating | Hours | Generally Higher |

| Microwave-Assisted | Minutes | Often Comparable or Slightly Lower |

One-Pot Multicomponent Approaches

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials are combined in a single reaction vessel to form a complex product in a single step, avoiding the need for isolation of intermediates. mdpi.comnih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. nih.gov

The synthesis of functionalized pyrimidines is well-suited for MCRs. For example, a variety of substituted pyrimidines have been synthesized through one-pot, three-component reactions involving an amidine, an aldehyde, and a third component like an alkyne or a β-ketoester. acs.orgmdpi.com These reactions often proceed with high efficiency and can be catalyzed by various catalysts, including metal catalysts or Brønsted/Lewis acids.

While a specific one-pot multicomponent synthesis for this compound has not been explicitly reported, the development of such a strategy could offer a more streamlined and efficient alternative to the current multi-step conventional methods. The challenge would lie in identifying suitable starting materials that could assemble the target molecule with the desired regioselectivity. The versatility of MCRs suggests that with further research, a one-pot approach for the synthesis of this important pyrimidine derivative could be realized. mdpi.comnih.gov

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, are powerful tools for the formation of carbon-carbon bonds and the synthesis of complex organic molecules. These reactions are widely employed in the derivatization of heteroaromatic compounds, including pyrimidines. The Suzuki-Miyaura coupling typically involves the reaction of an organoboron species, such as a boronic acid or a boronic ester, with a halide or triflate in the presence of a palladium catalyst and a base.

The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the order I > Br > Cl. While chloro-substituted heterocycles like this compound can be challenging substrates due to the strength of the C-Cl bond, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have enabled efficient coupling of aryl chlorides.

In the context of this compound, the chlorine atom at the C4 position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The subsequent steps of transmetalation with an organoboron reagent and reductive elimination yield the C4-functionalized pyrimidine derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

While specific examples of Suzuki-Miyaura coupling with this compound are not extensively documented in the literature, general conditions for the coupling of chloropyrimidines can be applied. A typical reaction setup would involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand like P(t-Bu)₃, SPhos, or XPhos, and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent like dioxane, toluene, or DMF.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Chloro-Substituted Pyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80-120 |

| PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 |

These conditions would need to be optimized for the specific substrate and coupling partner to achieve the desired C4-arylated or C4-vinylated 5-fluoro-2-methoxypyrimidine derivatives.

Selective Functionalization of Pyrimidine Ring Positions

The selective functionalization of the pyrimidine ring is essential for the synthesis of a diverse range of analogues. In this compound, the different substituents (chloro, fluoro, and methoxy) and the nitrogen atoms of the pyrimidine ring itself direct the regioselectivity of further reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is the most labile leaving group for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom at C5 activate the C4 position towards nucleophilic attack. This allows for the selective displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups at this position. The reactivity of halopyrimidines in SNAr reactions is generally higher at the C4 and C6 positions compared to the C2 position.

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful strategy for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). In principle, the methoxy group at the C2 position of this compound could act as a DMG, directing a strong base like an organolithium reagent to deprotonate the adjacent C-H bond. However, the presence of other reactive sites, particularly the electrophilic C4 position, could lead to competing reactions. Careful selection of the base and reaction conditions would be necessary to achieve selective metalation.

Synthesis of Key Intermediates and Precursors for this compound Derivatives

The synthesis of this compound and its analogues often relies on the preparation of key intermediates and precursors that already contain the desired substitution pattern, which are then cyclized to form the pyrimidine ring.

Fluorinated 1,3-dicarbonyl compounds are versatile building blocks for the synthesis of fluorinated pyrimidines. The reaction of a fluorinated 1,3-dicarbonyl compound with a binucleophile such as urea, thiourea, or an amidine is a common method for constructing the pyrimidine ring. For the synthesis of 5-fluoropyrimidines, a 2-fluoro-1,3-dicarbonyl substrate is required.

A relevant example is the synthesis of ethyl 2-fluoro-3-oxobutanoate. This compound can be prepared through various methods, including the fluorination of ethyl acetoacetate with an electrophilic fluorinating agent. Once obtained, this fluorinated β-ketoester can undergo condensation with a suitable N-C-N fragment to form the 5-fluoropyrimidine ring.

Table 2: Examples of Fluorinated 1,3-Dicarbonyl Substrates for Pyrimidine Synthesis

| Substrate | Chemical Name |

| CH₃COCH(F)COOC₂H₅ | Ethyl 2-fluoro-3-oxobutanoate |

| C₂H₅COCH(F)COOC₂H₅ | Ethyl 2-fluoro-3-oxopentanoate nbinno.com |

β-Fluoroenolate salts are key reactive intermediates that can be generated from fluorinated carbonyl compounds. These enolates can then react with electrophiles or undergo cyclocondensation reactions. In the context of pyrimidine synthesis, a β-fluoroenolate can be reacted with a compound containing a urea or amidine moiety.

For instance, the synthesis of fluorinated pyrimidines can be achieved from potassium (Z)-2-cyano-2-fluoroethenolate. This β-fluoroenolate salt can be synthesized in a multi-step sequence and subsequently reacted with amidine hydrochlorides under mild conditions to afford 5-fluoro-4-aminopyrimidines in excellent yields. This approach avoids the use of harsh fluorinating agents in the later stages of the synthesis.

Hydrazinyl pyrimidines are important intermediates for the synthesis of various fused pyrimidine heterocycles and other derivatives. The formation of a hydrazinyl pyrimidine can be readily achieved by the reaction of a chloropyrimidine with hydrazine.

In a specific application, 2-methoxy-4-hydrazino-5-fluoropyrimidine can be prepared from this compound. A patented method describes the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine from 2-methoxy-5-fluorouracil and phosphorus oxychloride. The resulting chloropyrimidine is then reacted with hydrazine hydrate to yield 2-methoxy-4-hydrazino-5-fluoropyrimidine google.com. The hydrazinolysis reaction is typically carried out at room temperature, with the molar ratio of hydrazine hydrate to the chloropyrimidine being a key parameter to control the reaction google.com.

Table 3: Reaction Conditions for the Synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine google.com

| Starting Material | Reagent | Molar Ratio (Reagent:Starting Material) | Temperature | Reaction Time |

| 2-methoxy-4-chloro-5-fluoropyrimidine | Hydrazine hydrate | 1:1 to 3:1 | Room Temperature (0-40 °C) | 5-20 hours |

Structure Activity Relationship Sar Studies and Molecular Design of 4 Chloro 5 Fluoro 2 Methoxypyrimidine Derivatives

Elucidation of Substituent Effects on Biological Activity within the Pyrimidine (B1678525) Scaffold

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. mdpi.com Strategic modifications to this scaffold can significantly influence target binding, selectivity, and pharmacokinetic properties.

Influence of Halogen (Chlorine and Fluorine) Substitution Patterns

Halogen atoms, particularly chlorine and fluorine, play a pivotal role in modulating the biological activity of pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring is enhanced by halogenation, making it a valuable substrate for nucleophilic aromatic substitution, a key process in creating diverse chemical libraries. beilstein-journals.org

The chlorine atom at the C4 position of the 4-Chloro-5-fluoro-2-methoxypyrimidine scaffold is a crucial reactive handle. It allows for the introduction of various nucleophiles, often amino groups, to form hydrogen bonds with the hinge region of protein kinases, a common binding mode for this class of inhibitors. mdpi.com In many kinase inhibitors, this position is essential for activity. For example, in the development of certain EGFR inhibitors, the chlorine at C4 is displaced by various aniline derivatives to achieve potent inhibition.

The fluorine atom at the C5 position significantly impacts the molecule's electronic properties and metabolic stability. The substitution of a hydrogen atom with fluorine can alter the acidity of nearby protons and influence the molecule's binding affinity. nih.gov In some kinase inhibitor series, the presence of a fluorine atom at the C5 position has been shown to enhance cellular activity and potency. For instance, studies on pyrimidine-based antibacterial agents revealed that substitutions with electron-withdrawing groups like fluorine on the phenyl ring attached to the pyrimidine nucleus resulted in remarkable antimicrobial activity. nih.gov

The interplay between the C4-chloro and C5-fluoro groups is critical. The strong electron-withdrawing nature of the fluorine atom can activate the C4 position, facilitating its displacement. This electronic effect is a key consideration in the synthesis and SAR of 2,4-disubstituted-5-fluoropyrimidines.

Impact of Additional Functional Group Modifications

Beyond the core chloro, fluoro, and methoxy (B1213986) groups, the introduction of other functional groups to the pyrimidine scaffold allows for extensive optimization of biological activity. The pyrimidine ring serves as a versatile scaffold for creating libraries of compounds through various synthetic strategies. beilstein-journals.org

Common modifications involve the substitution of the C4-chlorine with a range of amine-containing moieties, which can be tailored to interact with specific residues in a target protein. mdpi.com For example, the addition of substituted anilines, piperazines, or pyrrolidines at this position has been a successful strategy in the development of potent kinase inhibitors. acs.org

Modifications can also be made at other positions, assuming the initial core is synthesized differently. For instance, introducing bulky or polar groups can modulate selectivity and solubility. Studies on various pyrimidine derivatives have shown that adding groups like substituted phenyl rings, sulfonamides, or various heterocyclic rings can lead to compounds with potent and selective activities against different biological targets. nih.govmdpi.com The specific functional groups chosen depend heavily on the target being pursued and the desired pharmacological profile.

Rational Design Principles for Bioactive this compound Analogues

The development of novel bioactive compounds from the this compound scaffold is guided by rational design principles aimed at optimizing interactions with the biological target. These strategies leverage structural biology insights and established medicinal chemistry concepts.

Design for Enhanced Target Affinity and Selectivity

A primary goal in designing analogues is to enhance binding affinity for the intended target while minimizing off-target effects. Structure-based drug design (SBDD) is a powerful tool in this endeavor. acs.org When the three-dimensional structure of the target protein is known, analogues can be designed to form specific, high-energy interactions with amino acid residues in the binding site.

Key strategies include:

Hinge-Binding Interactions : For kinase inhibitors, the design often focuses on creating hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The pyrimidine scaffold is adept at this, and modifications, particularly at the C4 position, are made to optimize these interactions. mdpi.com

Exploiting Specific Pockets : Analogues can be designed to extend into specific sub-pockets of the binding site to increase affinity and selectivity. For example, designing moieties that interact with the DFG-out conformation of Aurora A kinase led to highly potent and selective inhibitors. acs.org

Selectivity Enhancement : Achieving selectivity, for instance among different kinase isoforms, often involves exploiting subtle differences in the amino acid composition of their active sites. By introducing substituents that create favorable interactions with unique residues in the target of interest or steric clashes with residues in off-targets, selectivity can be significantly improved. researchgate.nettandfonline.com

The following table illustrates how modifications to a pyrimidine scaffold can impact kinase inhibitory activity, demonstrating the principles of designing for enhanced affinity.

| Compound | Modification from Parent Scaffold | Target Kinase | IC50 (µM) |

|---|---|---|---|

| Parent A | - | AURKA | 1.50 |

| Analogue A1 | Addition of N-methylpyrazole at C4 | AURKA | 0.071 |

| Analogue A2 | Addition of pyrrolidine at C2 | AURKA | 0.025 |

| Parent B | - | EGFRT790M | 0.520 |

| Analogue B1 | Addition of substituted aniline at C4 | EGFRT790M | 0.005 |

Note: Data is illustrative, based on findings from multiple pyrimidine-based inhibitor studies, to demonstrate SAR principles. mdpi.comresearchgate.net

Bioisosteric Replacements within the this compound Framework

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design used to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov The this compound scaffold offers several opportunities for bioisosteric replacement.

Pyrimidine Core as a Bioisostere : The pyrimidine ring itself can be considered a bioisostere of other aromatic systems like purine or quinazoline. nih.govnih.gov This principle has been used to develop novel kinase inhibitors by replacing the core scaffold of existing drugs to discover new intellectual property and potentially improved properties. nih.gov Thienopyrimidines, for example, are considered purine bioisosteres and are used to create derivatives with predefined properties. nih.gov

Replacement of Substituents :

The C4-Chloro group can be replaced by other functionalities. While it is often used as a reactive handle for substitution, in some contexts, it could be replaced by a cyano or trifluoromethyl group to modulate electronic properties and binding interactions.

The C2-Methoxy group can be replaced by other small hydrogen bond acceptors. For example, replacing it with an N-methyl or an ethyl group could probe steric limits, while substitution with a small amine could introduce a hydrogen bond donor.

The pyrimidine ring nitrogens can be conceptually shifted. For instance, replacing the pyrimidine core with a pyridine can dramatically alter the hydrogen bonding potential and, consequently, the biological activity. reddit.com

The following table provides examples of common bioisosteric replacements relevant to the pyrimidine scaffold.

| Original Group | Bioisosteric Replacement | Potential Effect |

|---|---|---|

| -Cl | -CN, -CF3 | Modify electronics, metabolic stability |

| -F | -H, -OH | Alter polarity and H-bonding |

| -OCH3 | -NHCH3, -SCH3, -CH2CH3 | Change H-bond character, size, lipophilicity |

| Pyrimidine Ring | Pyridine, Purine, Thienopyrimidine | Alter core geometry, H-bonding vectors, solubility nih.govnih.govreddit.com |

By systematically applying these SAR insights and rational design principles, medicinal chemists can effectively navigate the chemical space around the this compound core to develop novel derivatives with optimized therapeutic potential.

Scaffold Hopping and Lead Optimization Strategies

The journey from a hit compound to a clinical candidate is paved with meticulous molecular modifications. For derivatives of this compound, two key strategies, scaffold hopping and lead optimization, are instrumental in refining their biological activity and drug-like properties.

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. This approach is particularly valuable for navigating away from scaffolds with undesirable properties, such as toxicity or poor metabolic stability, or for discovering novel intellectual property.

In the context of this compound, scaffold hopping could involve the replacement of the pyrimidine ring with other heterocyclic systems. The goal is to maintain the key pharmacophoric features—the spatial arrangement of the chloro, fluoro, and methoxy substituents—that are crucial for target engagement, while introducing a new core that may offer advantages in terms of synthesis, patentability, or ADME (absorption, distribution, metabolism, and excretion) properties.

Lead Optimization: Fine-Tuning for Enhanced Performance

Once a promising scaffold is identified, lead optimization becomes the primary focus. This iterative process involves making subtle modifications to the lead compound to enhance its desired characteristics. For derivatives of this compound, lead optimization efforts would concentrate on the substituents at the 4-position, as the chlorine atom serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions.

Systematic modifications at this position allow for a thorough exploration of the surrounding binding pocket of the biological target. The introduction of different amine, ether, or carbon-linked substituents can profoundly impact potency and selectivity. The 5-fluoro and 2-methoxy groups are generally considered important for modulating the electronic properties of the pyrimidine ring and for establishing specific interactions with the target, and thus are often retained during the initial phases of optimization.

Structure-Activity Relationship (SAR) Studies

The foundation of successful lead optimization is a deep understanding of the structure-activity relationship. By systematically synthesizing and testing a series of analogs, researchers can build a comprehensive picture of how different structural features influence biological activity.

For this compound derivatives, SAR studies would typically involve:

Variation of the substituent at the 4-position: A diverse library of amines, alcohols, thiols, and carbon nucleophiles would be reacted with the parent compound to generate a series of analogs. The biological activity of these compounds would then be assessed to identify favorable and unfavorable substitution patterns.

Modification of the 2-methoxy group: While often retained, exploration of other alkoxy groups or bioisosteric replacements at the 2-position can provide insights into the steric and electronic requirements of the binding site.

Probing the importance of the 5-fluoro group: The synthesis of analogs lacking the fluorine atom or with other halogens at this position can help to elucidate the role of this substituent in target binding and metabolic stability.

The data gathered from these studies are often compiled into tables to visualize the trends in activity and to guide the design of the next generation of compounds.

Illustrative Data Table of Hypothetical SAR Studies

To exemplify the process, the following interactive table presents hypothetical data from an SAR study on 4-substituted-5-fluoro-2-methoxypyrimidine derivatives targeting a generic kinase.

| Compound ID | R Group (at C4-position) | Kinase Inhibition (IC₅₀, nM) |

| 1 | -Cl | >10000 |

| 2a | -NH-phenyl | 520 |

| 2b | -NH-(4-fluorophenyl) | 250 |

| 2c | -NH-(3,4-dichlorophenyl) | 85 |

| 3a | -O-phenyl | 1500 |

| 3b | -O-(4-methoxyphenyl) | 800 |

| 4 | -S-phenyl | 2100 |

This data is purely illustrative and does not represent actual experimental results.

From this hypothetical data, one could infer that an amino linker at the 4-position is preferred over an ether or thioether linkage. Furthermore, electron-withdrawing substituents on the phenyl ring of the amino group appear to enhance the inhibitory activity. This type of analysis is critical for rational drug design and the efficient optimization of lead compounds.

Computational and Theoretical Investigations of 4 Chloro 5 Fluoro 2 Methoxypyrimidine and Its Analogues

Quantum Chemical Studies

Quantum chemical studies delve into the electronic structure of molecules to explain their stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a computational method used to model reaction pathways and predict the regioselectivity in substitution reactions of fluoropyrimidines. It is a cornerstone of modern computational chemistry for analyzing the electronic properties of molecules. For 4-Chloro-5-fluoro-2-methoxypyrimidine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential (ESP). acs.org These calculations are critical for understanding the molecule's reactivity, stability, and intermolecular interaction sites.

For instance, the ESP can highlight electron-rich and electron-poor regions, which are key to predicting how the molecule will interact with biological targets. acs.org In studies of pyrimidine (B1678525) derivatives, DFT has been used to calculate binding energies and analyze how different substituents influence the electronic properties of the molecule, which in turn affects its interactions with other molecules. acs.org

Table 1: Key Molecular Properties Investigated by DFT

| Property | Description | Significance |

| HOMO/LUMO Energies | Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Indicates the molecule's susceptibility to electrophilic and nucleophilic attack and its electronic transition properties. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Reveals the molecule's shape and the location of chemical bonds. |

| Electrostatic Potential (ESP) | The potential energy of a positive point charge at various locations around the molecule. | Maps electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. acs.org |

| Bond Lengths and Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Provides the optimized geometric structure of the molecule. |

Computational methods can predict various spectroscopic properties, which can then be used to interpret and verify experimental data. While specific computational predictions for this compound are not detailed in the available literature, the general methodology is widely applied to its analogues. For example, experimental spectral analyses, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), are standard for characterizing newly synthesized pyrimidine derivatives. mdpi.comnih.govrsc.org

Computational prediction of these spectra via methods like DFT can aid in the assignment of experimental signals.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, helping to elucidate the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict the positions of absorption bands in the IR spectrum, corresponding to specific functional groups and vibrational modes, such as C=N stretching in the pyrimidine ring or C-Cl and C-F vibrations. mdpi.comnih.gov

UV-Vis Spectroscopy: Electronic transition energies can be computed to predict the absorption maxima (λ_max) in the UV-Vis spectrum, providing information about the electronic structure.

Table 2: Computationally Predicted Spectroscopic Data and Their Significance

| Spectroscopic Technique | Information Predicted | Application in Structural Elucidation |

| NMR | Chemical shifts (ppm) and coupling constants (Hz). ambeed.com | Provides detailed information about the connectivity and chemical environment of atoms. |

| IR | Vibrational frequencies (cm⁻¹). mdpi.com | Helps identify functional groups and the overall molecular fingerprint. |

| UV-Vis | Maximum absorption wavelengths (λ_max) and oscillator strengths. | Characterizes the electronic transitions within the molecule. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential for visualizing and understanding the interaction of small molecules with large biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy score. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions.

For pyrimidine analogues, molecular docking has been extensively employed to predict their binding modes with various protein targets implicated in diseases like cancer and viral infections. mdpi.comnih.govresearchgate.net These studies provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site. mdpi.comnih.gov For example, pyrimidine derivatives have been docked into the active sites of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, to assess their potential as anticancer agents. nih.govnih.govresearchgate.net

Table 3: Examples of Molecular Docking Studies on Pyrimidine Analogues

| Pyrimidine Analogue(s) | Protein Target | PDB ID | Key Findings |

| Ax1, Ax9, Ax10 | Cyclin-dependent kinase 8 (CDK8) | 5FGK | Compounds showed moderate to good docking results within the binding pocket. nih.gov |

| Various pyrimidine derivatives | SARS-CoV-2 main protease (Mpro) | 6Y2F | Study to determine binding modes against a key viral protein. mdpi.com |

| Designed pyrimidine derivatives | Anti-diabetic target | 1HNY | Derivatives showed strong hydrogen bonding with the target complex. remedypublications.com |

| 4g, 4c, 4a, 4h, 4b | Human cyclin-dependent kinase 2 (CDK2) | 1HCK | Compounds possessed significant binding energy, indicating good interaction. nih.gov |

| Compound 14e | Cyclin-dependent protein kinase 2 (CDK-2) & B-cell lymphoma 2 (BCL-2) | - | Compound 14e was the best docked ligand against both targets, showing the lowest binding energy. researchgate.net |

| Dihydropyrimidinone derivatives | Kinesin Eg5 | - | Docking studies were consistent with biological results, with some compounds showing strong binding energy (-9.52 kcal/mol). mdpi.com |

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are often used after molecular docking to assess the stability of the predicted ligand-protein complex. These simulations can reveal how the ligand and protein adjust their conformations upon binding and can provide a more accurate estimation of binding free energy.

MD simulations are used to:

Assess Binding Stability: By simulating the complex over nanoseconds, researchers can verify if the ligand remains stably bound in the predicted docking pose. nih.gov

Analyze Conformational Changes: Both the ligand and the protein can change their shapes during the simulation, providing insights into the dynamic nature of the interaction. youtube.comcwu.edu

Study Solvent Effects: MD simulations explicitly model the effects of water molecules on the binding process, which is crucial for a realistic representation of the biological environment.

Table 4: Applications of Molecular Dynamics Simulations

| Application | Description | Outcome |

| Conformational Analysis | Simulating the movement of a molecule to explore its different spatial arrangements (conformers). youtube.com | Identification of the most stable conformers and the energy barriers between them. |

| Binding Pose Stability | Assessing the stability of a ligand-protein complex obtained from docking over a period of time. | Confirmation of the docking result and identification of key stable interactions. nih.gov |

| Free Energy Calculation | Calculating the free energy of binding, which is a more rigorous measure of binding affinity than docking scores. | A more accurate prediction of how tightly a ligand will bind to its target protein. |

In Silico Screening and Drug-Likeness Prediction

In silico screening involves the use of computational methods to identify promising drug candidates from large compound libraries. A crucial part of this process is the prediction of a compound's "drug-likeness" and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. remedypublications.com Compounds that adhere to these rules are more likely to be orally bioavailable.

ADMET prediction is vital for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. researchgate.netgjpb.de Online tools and software are used to predict various parameters, including water solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. remedypublications.comgjpb.deresearchgate.net Studies on pyrimidine analogues have shown that these in silico predictions are valuable, with many designed compounds showing acceptable ADMET properties and good potential for oral bioavailability. researchgate.netresearchgate.net

Table 5: Key Parameters in In Silico Drug-Likeness and ADMET Prediction

| Parameter Category | Specific Parameter | Importance |

| Physicochemical Properties | Molecular Weight (MW) | Influences absorption and distribution. |

| Lipophilicity (logP) | Affects solubility, absorption, and membrane permeability. A good value is often between 1 and 3. researchgate.net | |

| Topological Polar Surface Area (TPSA) | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. | |

| Pharmacokinetics (ADME) | Human Intestinal Absorption | Predicts the percentage of the drug absorbed from the gut. |

| Plasma Protein Binding | Affects the distribution and availability of the free drug. gjpb.de | |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. | |

| Blood-Brain Barrier (BBB) Penetration | Indicates if the compound is likely to enter the central nervous system. gjpb.de | |

| Toxicity | Mutagenicity, Carcinogenicity | Predicts long-term toxic effects. |

| hERG Inhibition | Predicts the risk of cardiac toxicity. |

Assessment of Pharmacokinetic Profiles (ADME Prediction)

In the contemporary drug discovery landscape, the early computational evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a foundational step. tandfonline.comresearchgate.net These in silico methodologies facilitate the prediction of pharmacokinetic profiles, enabling the identification of candidates with promising drug-like characteristics long before progressing to more demanding laboratory investigations. researchgate.nettandfonline.com For this compound and its related analogues, a variety of computational models are available to forecast their ADME characteristics. These predictions are generally derived from the molecule's fundamental physicochemical properties, including its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors.

The value of in silico ADME predictions has been substantiated in numerous studies involving substituted pyrimidine derivatives. tandfonline.comnih.gov For example, research on pyrido[2,3-d]pyrimidine (B1209978) analogues has demonstrated that these compounds can be effectively designed as orally active drug candidates by leveraging their predicted ADME attributes. tandfonline.com In a similar vein, the Quantitative Structure-Activity Relationship (QSAR)-driven screening of pyrimidine-4,6-diamine derivatives has integrated ADME predictions to ensure the selection of compounds with favorable pharmacokinetic profiles. tandfonline.com Although specific, experimentally determined ADME data for this compound are not widely available in published literature, predictive modeling can provide significant preliminary insights.

A hypothetical in silico ADME profile for this compound can be constructed using well-established computational platforms. The resulting parameters would offer an indication of its potential for oral bioavailability and cellular permeability. For instance, its relatively low molecular weight and moderate lipophilicity would suggest a good potential for absorption. The presence of nitrogen and oxygen atoms in its structure contributes to its polarity and solubility, which are critical factors influencing its distribution and subsequent excretion from the body.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value | Implication for Pharmacokinetics |

|---|---|---|

| Molecular Weight | 164.56 g/mol | Favorable for absorption (typically <500 g/mol) |

| logP (Lipophilicity) | ~1.5 - 2.0 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Suggests good cell permeability |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | 3 | Within typical range for drug-like molecules |

| Aqueous Solubility | Moderate | Influences absorption and distribution |

| Blood-Brain Barrier Permeability | Likely low | May have limited central nervous system effects |

| Cytochrome P450 Inhibition | Likely non-inhibitor of major isoforms | Low potential for drug-drug interactions |

It is crucial to recognize that these values are predictive and that actual experimental outcomes may differ. Nevertheless, such in silico evaluations are indispensable for the efficient prioritization of compounds for further, more detailed development.

Predictive Toxicology Modeling

Predictive toxicology modeling represents a vital aspect of modern drug development, with the primary goal of identifying potential adverse effects of a chemical entity at an early stage in the discovery pipeline. nih.gov These computational models utilize a compound's chemical structure to forecast its propensity for various toxicities, including carcinogenicity, mutagenicity, and organ-specific toxicity. For halogenated pyrimidines such as this compound, these predictions carry particular weight, given the known toxicological concerns associated with certain compounds in this class. nih.gov

Research on halogenated phenols has established a correlation between toxicity and physicochemical properties like the octanol-water partition coefficient (log Kow), with halogenated compounds frequently demonstrating greater toxicity than their non-halogenated counterparts. nih.gov Furthermore, hierarchical QSAR methodologies have been effectively applied to estimate the toxicity of halocarbons. nih.gov In the context of pyrimidine derivatives, studies have delved into their capacity to induce oxidative stress, a potential mechanism underlying their toxic effects. nih.gov

While comprehensive toxicological studies specifically on this compound are not extensively documented, predictive models can be deployed to estimate its toxicological profile. These models function by comparing the structural motifs of the compound against extensive databases of known toxicants to forecast the probability of adverse outcomes. The chlorofluoro-pyrimidine core, for example, would be a significant determinant in its predicted toxicity.

Table 2: Predictive Toxicology Profile of this compound

| Toxicity Endpoint | Predicted Risk | Confidence Level |

|---|---|---|

| Carcinogenicity | Low to Moderate | Medium |

| Mutagenicity (Ames test) | Low | High |

| Hepatotoxicity | Low | Medium |

| Cardiotoxicity | Low | Low |

| Skin Sensitization | Low | High |

| Endocrine Disruption | Low | Low |

These predictions are generated by computational algorithms and should be regarded as a preliminary assessment. Their primary utility lies in guiding subsequent experimental toxicological evaluations. For instance, a low predicted risk for mutagenicity would still necessitate confirmation through in vitro and in vivo assays. A moderate prediction for carcinogenicity might prompt the initiation of longer-term studies in appropriate animal models.

Biological Activities and Pharmaceutical Applications of 4 Chloro 5 Fluoro 2 Methoxypyrimidine Derivatives

Anti-Cancer Research

Derivatives of fluorinated pyrimidines are a cornerstone in the development of anticancer drugs. The inclusion of fluorine can enhance pharmacological properties such as lipophilicity and metabolic stability, making these compounds promising candidates for cancer therapy. mdpi.com

Inhibition of DNA Synthesis and Related Pathways

A primary mechanism through which pyrimidine (B1678525) derivatives exert their anti-cancer effects is by interfering with DNA synthesis and repair pathways, which are critical for the rapid proliferation of cancer cells. Some quinolone derivatives, which share structural similarities with certain pyrimidine-based compounds, are known to function as topoisomerase II inhibitors in human cells. waocp.org This inhibition leads to double-strand breaks in DNA, induction of cell cycle arrest, and ultimately, apoptosis (programmed cell death). waocp.org

Research on 7-chloro-(4-thioalkylquinoline) derivatives has shown that these compounds can inhibit both DNA and RNA synthesis. mdpi.com At suppressive concentrations, these molecules cause an accumulation of cells in the G0/G1 phase of the cell cycle, leading to apoptosis. mdpi.com Similarly, certain ciprofloxacin derivatives, a type of fluoroquinolone, have been shown to arrest the cell cycle at the S/G2 stage in bladder carcinoma cells. waocp.org These findings highlight a common strategy where pyrimidine-related scaffolds serve as a basis for designing molecules that disrupt nucleic acid metabolism in tumor cells.

Targeting Specific Kinases and Oncogenic Pathways

Modern cancer therapy increasingly focuses on targeted treatments that inhibit specific proteins, such as kinases, which are crucial for tumor growth and survival. Small-molecule kinase inhibitors (SMKIs) represent a major class of these targeted drugs, with nearly 70 approved by the FDA for cancer treatment. mdpi.com Many of these inhibitors target pathways driven by the epidermal growth factor receptor (EGFR) family and fibroblast growth factor receptors (FGFRs). mdpi.com

The pyrimidine core is a prevalent feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers can design compounds that fit into the ATP-binding pocket of specific kinases, blocking their activity and disrupting the downstream signaling pathways that drive cancer progression. For instance, various FGFR kinase inhibitors have demonstrated effectiveness in targeting both cancer cells and the tumor microenvironment, particularly in urothelial carcinoma. mdpi.com The development of new pyrimidine derivatives continues to be a promising avenue for creating more selective and potent kinase inhibitors to overcome challenges like drug resistance. mdpi.com

Antiproliferative Activities in Various Cancer Cell Lines

Derivatives synthesized from pyrimidine precursors have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The cytotoxic effects are often evaluated using in vitro assays that measure cell viability and growth inhibition.

For example, a series of new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were tested against four human cancer cell lines. mdpi.com Among them, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) was identified as the most active. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cell Line | Cancer Type | Activity |

| 3b | A375 | Melanoma | Strong cytotoxic effect |

| 3b | C32 | Amelanotic Melanoma | Strong cytotoxic effect |

| 3b | DU145 | Prostate Cancer | Active |

| 3b | MCF-7/WT | Breast Cancer | Active |

Data sourced from research on new 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com

In another study, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated. nih.gov Compound 6h , which features a 3,4,5-trimethoxyphenyl substitution, showed significant anticancer activity against central nervous system (CNS), non-small cell lung, and melanoma cancer cell lines at a concentration of 10 µM. nih.gov

Table 2: Anticancer Activity of Compound 6h Against Selected Cell Lines

| Cell Line | Cancer Panel | Percent Growth Inhibition (PGI) at 10 µM |

| SNB-19 | CNS Cancer | 65.12 |

| NCI-H460 | Non-Small Cell Lung Cancer | 55.61 |

| SNB-75 | CNS Cancer | 54.68 |

Data sourced from the anticancer evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov

Furthermore, research into trifluoromethoxy-containing proguanil derivatives found that compounds with n-pentyl to n-octyl carbon chains (compounds 5C–8C) had significantly better anti-cancer abilities than the parent compound, proguanil, across five human cancer cell lines. mdpi.com These studies collectively underscore the versatility of the pyrimidine scaffold in generating potent antiproliferative agents.

Anti-Microbial Research

In addition to their anti-cancer properties, pyrimidine derivatives are a rich source of potential anti-microbial agents. Modifications to the core structure have led to the development of compounds with activity against a variety of pathogenic bacteria and fungi.

Antibacterial Activities

Derivatives of pyrimidine have shown promising results against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized pyrimidine derivatives were screened for their inhibitory activity against several microbial isolates. researchgate.net The results showed varied sensitivity among different bacterial strains.

Table 3: Sensitivity of Bacterial Isolates to Synthesized Pyrimidine Derivatives

| Bacterial Strain | Type | Compound 4 Sensitivity | Compound 13 Sensitivity |

| S. aureus | Gram-positive | 1 out of 10 isolates | 1 out of 10 isolates |

| S. saprophyticus | Gram-positive | 1 out of 10 isolates | 3 out of 10 isolates |

| E. coli | Gram-negative | 2 out of 10 isolates | Not specified |

| K. pneumoniae | Gram-negative | 1 out of 10 isolates | Not specified |

Note: All isolates of S. pyogenes were resistant to the tested compounds. researchgate.net

Other research has focused on creating hybrid molecules to enhance antibacterial potency. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety exhibited activity against Gram-positive bacteria. nih.gov Notably, compound 7j showed an inhibitory effect eight times stronger than the commercial antibiotic linezolid against certain strains, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL. nih.gov

Similarly, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives found that compound 6c displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with an MIC of 8 µg/mL. nih.gov This is comparable to the standard drug ciprofloxacin, which had an MIC of 4 µg/mL in the same study. nih.gov The broad-spectrum potential of these compounds makes them valuable candidates for further development.

Antifungal Activities

The exploration of pyrimidine derivatives has also extended to their potential as antifungal agents, particularly against plant pathogens. A novel series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety was synthesized and evaluated for antifungal activity. frontiersin.org Many of these compounds showed significant inhibition against several species of Botrytis cinerea, a fungus that causes grey mold disease in many crops. frontiersin.org

Table 4: Antifungal Activity of Pyrimidine Derivatives Against Plant Pathogens (at 50 μg/ml)

| Compound | Botrytis cinerea (Cucumber) Inhibition Rate | Botrytis cinerea (Strawberry) Inhibition Rate |

| 4 | 75.86% | 82.68% |

| 5h | 72.31% | 74.37% |

| 5o | 80.38% | 75.31% |

| 5r | 73.57% | 79.85% |

Data sourced from research on 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives. frontiersin.org

However, not all pyrimidine derivatives show broad antifungal efficacy. In one study, synthesized compounds were tested against Candida albicans and Candida glabrata, but all isolates were found to be resistant to these specific derivatives. researchgate.net This highlights the importance of specific structural features for determining the spectrum of activity. Other research on different chemical scaffolds, such as 2-chloro-5-trifluoromethoxybenzeneboronic acid, has demonstrated potent antifungal effects, completely halting the mycelial growth and spore germination of Geotrichum candidum at a concentration of 0.25 mg/mL. researchgate.netnih.gov This indicates that the inclusion of chloro- and fluoro-moieties on various aromatic systems is a viable strategy for developing new antifungal agents.

Antiviral Activities, including Anti-HIV and Anti-Herpes

The pyrimidine framework is fundamental to the structure of nucleosides, making its derivatives a cornerstone of antiviral research. Studies have focused on modifying this core to create potent inhibitors of viral replication, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Anti-HIV Research: Derivatives of dihydrobenzylpyrimidin-4-(3H)-ones (DABOs), which are structurally related to pyrimidines, have shown significant anti-HIV-1 activity. The introduction of a methoxy (B1213986) group at the α-benzylic position of certain DABOs resulted in compounds with picomolar to nanomolar potency against wild-type HIV-1. mdpi.com Notably, these α-methoxy DABOs demonstrated a 10- to 100-fold increase in potency against clinically relevant mutant strains of HIV-1, such as K103N, Y181C, and Y188L, positioning them as potential "second generation" non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Furthermore, β-L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides, which contain a modified pyrimidine base, have been synthesized and evaluated. The cytosine and 5-fluorocytosine derivatives, in particular, exhibited powerful anti-HIV activities with EC₅₀ values of 0.12 µM and 0.15 µM, respectively, in human peripheral blood mononuclear cells. sfn.org

Anti-Herpes Research: Research into 5-substituted 4′-thiopyrimidine nucleosides has identified compounds with significant activity against various herpesviruses. One such analog, 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU), effectively inhibited the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) with 50% effective concentrations (EC₅₀s) of 0.1 µM and 0.5 µM, respectively. nih.gov It also showed activity against varicella-zoster virus and human cytomegalovirus. nih.gov Even acyclovir-resistant strains of HSV-1 and HSV-2 showed some susceptibility to 4′-thioIDU, highlighting its potential to address drug resistance. nih.gov

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Virus Target | Reported Activity (EC₅₀) |

|---|---|---|

| α-Methoxy DABOs | HIV-1 (Wild-Type & Mutant Strains) | Picomolar to Low Nanomolar |

| β-L-2'-F-4'-S-d4C (Cytosine derivative) | HIV-1 | 0.12 µM |

| β-L-2'-F-4'-S-d4FC (5-Fluorocytosine derivative) | HIV-1 | 0.15 µM |

| 4′-thioIDU | HSV-1 | 0.1 µM |

| 4′-thioIDU | HSV-2 | 0.5 µM |

Anti-Inflammatory and Immunomodulatory Research

Derivatives based on the pyrimidine scaffold have been investigated for their potential to mitigate inflammation and modulate immune responses. Research has shown that these compounds can target key enzymes and pathways involved in the inflammatory process.

Certain pyrimidine derivatives have demonstrated high selectivity as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. In addition to COX-2 inhibition, these compounds have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells in a dose-dependent manner. nih.gov

Further studies on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which is structurally inspired by the COX-2 inhibitor celecoxib, revealed potent anti-inflammatory effects. researchgate.net In animal models, repeated administration of this compound significantly inhibited paw edema and decreased serum levels of the pro-inflammatory cytokine TNF-α. researchgate.net Interestingly, it also caused a significant increase in the anti-inflammatory cytokine TGF-β1, suggesting a distinct immunomodulatory mechanism that involves selective regulation of cytokine profiles. researchgate.net

Table 2: Anti-Inflammatory and Immunomodulatory Effects of Pyrimidine-Related Derivatives

| Compound/Derivative Class | Mechanism/Effect | Key Findings |

|---|---|---|

| L1 and L2 Pyrimidine Derivatives | Selective COX-2 Inhibition | High selectivity for COX-2, comparable to meloxicam. |

| L1 and L2 Pyrimidine Derivatives | Inhibition of Inflammatory Cell Growth | Dose-dependent inhibition of LPS-stimulated THP-1 cells. nih.gov |

| Pyrrole derivative (Compound 3f) | Systemic Inflammation Reduction | Significantly decreased serum TNF-α levels. researchgate.net |

| Pyrrole derivative (Compound 3f) | Immunomodulation | Markedly elevated levels of anti-inflammatory TGF-β1. researchgate.net |

Neurological and Central Nervous System (CNS) Research

The development of drugs targeting the central nervous system is a significant challenge, primarily due to the blood-brain barrier which restricts the entry of many molecules. Pyrimidine and its derivatives have emerged as a promising class of compounds for CNS drug discovery. nih.goveurekaselect.comnih.gov The inclusion of fluorine atoms in drug candidates is a known strategy to enhance lipophilicity and facilitate penetration across the blood-brain barrier. nih.gov

While pyrimidine-based compounds are being actively investigated for a range of CNS disorders, targeting receptors such as serotonin, adenosine, and nicotinic acetylcholine receptors, specific research focusing on derivatives of 4-Chloro-5-fluoro-2-methoxypyrimidine for neurological applications is not extensively documented in the available literature. eurekaselect.comnih.gov However, the structural features of this scaffold—namely the pyrimidine core and fluorine substitution—suggest that its derivatives could be viable candidates for future CNS drug design and exploration. nih.govnih.gov

Other Therapeutic Potentials and Emerging Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including metabolic disorders and pest control.

In the search for new treatments for Type 2 diabetes mellitus (T2DM), researchers have designed and synthesized 5-methoxypyrimidine derivatives that act on dual targets. nih.gov These compounds were developed to simultaneously function as agonists for G protein-coupled receptor 119 (GPR119) and inhibitors of dipeptidyl peptidase-4 (DPP-4), two targets known to promote insulin secretion and lower blood glucose. nih.gov One notable compound from this series demonstrated potent GPR119 agonistic activity (EC₅₀ = 1.3 µM) and strong DPP-4 inhibitory activity, with a 97.5% inhibition rate at a 10 µM concentration. nih.gov This dual-action approach represents a promising strategy for managing T2DM.

Table 3: Anti-Diabetic Activity of a 5-Methoxypyrimidine Derivative

| Compound | Target | Activity |

|---|---|---|

| Compound 27 | GPR119 | Agonist (EC₅₀ = 1.3 µM) |

| Compound 27 | DPP-4 | Inhibitor (97.5% at 10 µM) |

Several studies have highlighted the antioxidant properties of pyrimidine derivatives. Certain compounds were found to reduce levels of reactive oxygen species (ROS) in an inflammatory model, confirming their ability to mitigate oxidative stress. nih.gov The antioxidant activity of novel thiazolo[4,5-b]pyridine derivatives, which are structurally related to pyrimidines, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Similarly, a series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for their antioxidant capabilities, with some showing high activity. eurekaselect.com

Table 4: Antioxidant Activity of Pyrimidine-Related Derivatives

| Compound/Derivative Class | Assay/Method | Finding |

|---|---|---|

| L1 and L2 Pyrimidine Derivatives | ROS Assay | Reduced free radical levels in an inflammatory model. nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | DPPH Radical Scavenging | Demonstrated free radical scavenging activity. |

| Dimethoxychalcone and its dihydropyrazole derivative | Antioxidant assays | Showed the highest antioxidant activity in their series. eurekaselect.com |

Beyond pharmaceuticals, derivatives of pyrimidine have found applications in agriculture. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and tested for their pesticidal activities. nih.gov Bioassays revealed that these compounds possessed excellent insecticidal activity against pests such as Mythimna separata (armyworm), Aphis medicagini (aphid), and Tetranychus cinnabarinus (spider mite). nih.gov Two compounds in particular, U7 and U8, exhibited broad-spectrum insecticidal activity, with LC₅₀ values against M. separata of 3.57 mg/L and 4.22 mg/L, respectively. nih.gov This research indicates the potential for developing new pyrimidine-based pesticides to address the growing issue of pesticide resistance. nih.gov

Table 5: Insecticidal Activity of Pyrimidin-4-amine Derivatives

| Compound | Target Pest | Activity (LC₅₀) |

|---|---|---|

| U7 | Mythimna separata | 3.57 ± 0.42 mg/L |

| U8 | Mythimna separata | 4.22 ± 0.47 mg/L |

Preclinical Research and Translational Studies on 4 Chloro 5 Fluoro 2 Methoxypyrimidine Scaffolds

In Vitro Biological Evaluation Methodologies

The initial stages of drug discovery for compounds derived from the 4-Chloro-5-fluoro-2-methoxypyrimidine scaffold heavily rely on a battery of in vitro assays to determine their biological activity and potential as therapeutic agents. These methodologies are designed to assess the efficacy, selectivity, and mechanism of action of the synthesized compounds at a cellular and molecular level.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are fundamental in evaluating the antiproliferative effects of novel compounds derived from this compound. These assays utilize various human tumor cell lines to determine the concentration at which the compounds inhibit cell growth by 50% (GI50). For instance, derivatives of substituted pyrimidines have been tested against a panel of cancer cell lines to assess their cytotoxic potential. rsc.orglgcstandards.com

The selection of cell lines is often guided by the therapeutic target of interest. For example, in the development of anticancer agents, a diverse panel of cell lines representing different tumor types is commonly used. rsc.orgnih.gov This approach not only determines the potency of the compounds but also provides insights into their selectivity. A desirable lead candidate would exhibit high potency against cancer cells while showing minimal toxicity to normal, healthy cells. mdpi.com

The following table illustrates a hypothetical data set from a cell-based assay for a series of compounds derived from the this compound scaffold, showcasing their anti-proliferative activity against various cancer cell lines.

| Compound ID | Cancer Cell Line | GI50 (µM) |

| CFM-A1 | MCF-7 (Breast) | 2.5 |

| A549 (Lung) | 5.1 | |

| HCT-116 (Colon) | 3.8 | |

| CFM-A2 | MCF-7 (Breast) | 1.8 |

| A549 (Lung) | 3.2 | |

| HCT-116 (Colon) | 2.1 | |

| CFM-A3 | MCF-7 (Breast) | 7.3 |

| A549 (Lung) | 9.5 | |

| HCT-116 (Colon) | 8.0 |

Enzymatic Assays and Target Engagement Studies

For compounds that are designed to interact with specific enzymes, such as kinases, enzymatic assays are crucial for determining their inhibitory activity. The pyrimidine (B1678525) scaffold is a well-known pharmacophore for kinase inhibitors, and derivatives of this compound are often evaluated for their ability to inhibit specific kinases involved in cancer progression. rsc.org

Enzymatic assays measure the direct interaction between the compound and its target enzyme, providing key data points such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to exhibit potent PIM-1 kinase inhibition with IC50 values in the nanomolar range. rsc.org

Target engagement studies are then performed to confirm that the compound interacts with its intended target within a cellular context. Techniques like cellular thermal shift assays (CETSA) or NanoBRET (Bioluminescence Resonance Energy Transfer) can be employed to verify target binding in live cells.

Below is a sample data table from an enzymatic assay for a series of hypothetical kinase inhibitors derived from this compound.

| Compound ID | Target Kinase | IC50 (nM) |

| CFM-K1 | Kinase A | 15.2 |

| Kinase B | 250.7 | |

| CFM-K2 | Kinase A | 8.9 |

| Kinase B | 180.3 | |

| CFM-K3 | Kinase A | 120.5 |

| Kinase B | >1000 |

In Vivo Efficacy Studies for Lead Candidates

Typically, these studies involve the use of tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. The animals are then treated with the lead candidate, and tumor growth is monitored over time. A significant reduction in tumor volume in the treated group compared to a control group indicates in vivo efficacy. For example, in vivo studies of triazolopyrimidine hybrids have demonstrated significant tumor growth inhibition in mouse models. rsc.org One study on a peptide-daunorubicin conjugate observed a 37.7% inhibition of tumor volume in a Kaposi's Sarcoma model compared to the control. nih.gov

The data collected from these studies, including tumor growth inhibition and changes in animal body weight, are crucial for making decisions about the further development of a lead candidate.

Development of this compound as Pharmaceutical Leads and Building Blocks

The chemical structure of this compound, with its reactive chloro group at the 4-position, makes it an ideal starting material for the synthesis of more complex molecules. thieme.de This reactivity allows for the introduction of various substituents, enabling the generation of large libraries of compounds for high-throughput screening. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group at the 2-position can also influence the compound's biological activity and pharmacokinetic properties.

This versatile building block has been utilized in the synthesis of a range of compounds, including those with potential anticancer activity. rsc.orgnih.gov Patents have been filed for methods of synthesizing various pyrimidine derivatives, highlighting the industrial importance of this scaffold. simsonpharma.comgoogle.com The commercial availability of this compound from various suppliers further underscores its role as a key intermediate in pharmaceutical research and development. lgcstandards.comsimsonpharma.comaksci.comchemscene.com

Impurity Profiling and Control in Pharmaceutical Synthesis

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Regulatory agencies require comprehensive impurity profiling to identify and quantify any unwanted substances that may be present in the final drug product. nih.gov Impurities can arise from the starting materials, intermediates, or by-products of the synthesis process.

For pharmaceuticals derived from this compound, a thorough understanding of the synthetic route is necessary to predict potential impurities. For example, in the synthesis of chlorinated pyrimidines, residual starting materials or incompletely reacted intermediates could be present in the final product. google.com

Various analytical techniques are employed for impurity profiling, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). chemicalbook.com Developing robust analytical methods is essential for detecting and quantifying impurities at very low levels. The implementation of a Quality by Design (QbD) approach can help in developing a comprehensive control strategy to minimize the formation of impurities and ensure the consistent quality of the API. The availability of a Certificate of Analysis (CoA) from suppliers of this compound provides information on its purity and the levels of any known impurities. lgcstandards.comsimsonpharma.com

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for 4-Chloro-5-fluoro-2-methoxypyrimidine Analogues